![molecular formula C24H20O6S B2517864 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate CAS No. 869341-52-6](/img/structure/B2517864.png)
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate” is a complex organic molecule. It contains a chromen-6-yl group, which is a bicyclic compound structure found in many natural products. The molecule also contains a methoxyphenyl group and a methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The exact structure would depend on the positions of these groups on the chromen-6-yl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonate group could make it more polar and potentially more soluble in water .Applications De Recherche Scientifique
Anticancer Potential
The title compound, synthesized using a linker mode approach, has been investigated for its potency against breast cancer. Computational studies, including molecular docking and MD simulation, revealed that it exhibits a more negative binding free energy than tamoxifen, a known anticancer drug. The compound likely inhibits breast cancer growth through ERα inhibition, making it a promising candidate for further development as an anticancer agent .
Chalcone-Salicylate Hybrid
Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products found in plants, known for their diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines the features of both chalcones and salicylic acid derivatives. Such hybrids have been explored for their potential uses, especially in anticancer drug discovery. The presence of a methoxyphenyl group in this compound may contribute to its cytotoxic activity against cancer cells .
Molecular Docking Studies
The computational approach involved molecular docking, which predicts the binding affinity of a compound to a specific target protein. In this case, the title compound was assessed for its interaction with relevant proteins associated with breast cancer. The negative binding free energy suggests strong binding, supporting its potential as an anticancer agent .
ERα Inhibition
The compound’s cytotoxic activity likely arises from its inhibition of estrogen receptor alpha (ERα). ERα plays a crucial role in breast cancer progression, and compounds that selectively inhibit it can be valuable in cancer therapy. Further experimental validation is needed to confirm its efficacy .
Salicylic Acid Component
The presence of salicylic acid in the hybrid compound adds to its complexity. Salicylic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including MCF-7. Combining this feature with the chalcone moiety enhances the compound’s potential as an anticancer agent .
Future Prospects
Researchers should explore the title compound’s pharmacological properties, toxicity profile, and in vivo efficacy. Additionally, structural modifications could optimize its activity and selectivity. Collaborations between chemists, biologists, and pharmacologists are essential for advancing this compound toward clinical trials .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-22-21(14-19)16(2)23(24(25)29-22)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCKLNNJLOFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.